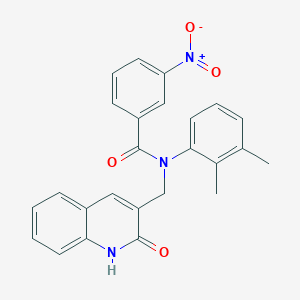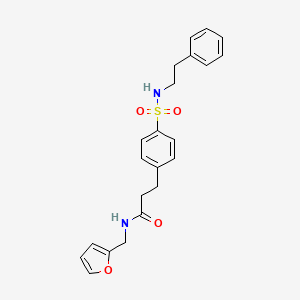
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
作用機序
The exact mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and glutamate. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is also thought to reduce the levels of amyloid-beta by inhibiting the activity of an enzyme called beta-secretase.
Biochemical and Physiological Effects
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to improve cognitive function and memory in animal models. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to reduce the levels of amyloid-beta, a protein that is known to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ability to improve cognitive function and memory in animal models. This makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its lack of selectivity for certain neurotransmitter receptors, which may lead to unwanted side effects.
将来の方向性
There are several future directions for the research and development of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the optimization of the synthesis method to improve yields and purity. Another direction is the evaluation of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and to identify any potential side effects or limitations. Finally, there is a need for the development of more selective compounds that target specific neurotransmitter receptors, which may lead to improved efficacy and reduced side effects.
合成法
The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves a multi-step process that begins with the preparation of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to form the final product. The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for large-scale manufacturing.
科学的研究の応用
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and other cognitive disorders. In these studies, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to improve cognitive function and memory in animal models. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to reduce the levels of amyloid-beta, a protein that is known to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-13-17-15(20-18-13)10-6-3-4-7-11(10)16-14(19)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOWORGUYEOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)



![methyl 2-[3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]-4,5-dimethoxybenzoate](/img/structure/B7688288.png)
